6-(Piperazin-1-YL)pyridin-3-amine
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Overview
Description
“6-(Piperazin-1-YL)pyridin-3-amine” is a chemical compound with the CAS Number: 119285-06-2. It has a molecular weight of 178.24 . The IUPAC name for this compound is 6-(1-piperazinyl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “6-(Piperazin-1-YL)pyridin-3-amine” is 1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“6-(Piperazin-1-YL)pyridin-3-amine” has a molecular weight of 178.24 . More specific physical and chemical properties are not available in the retrieved data .Scientific Research Applications
Anti-Tubercular Agents
6-(Piperazin-1-YL)pyridin-3-amine: derivatives have been investigated for their potential as anti-tubercular agents. A study designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which exhibited significant activity against Mycobacterium tuberculosis H37Ra. These compounds showed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as potent anti-tubercular drugs .
Chemokine Receptor Antagonists
Research has indicated that certain heterocyclic compounds with structural modifications, including those related to 6-(Piperazin-1-YL)pyridin-3-amine , can act as potent antagonists for the C–C chemokine receptor type 3 (CCR3). These antagonists are crucial in the treatment of diseases like asthma and allergies, where CCR3 plays a significant role .
Antifungal Activity
Compounds derived from 6-(Piperazin-1-YL)pyridin-3-amine have been synthesized and tested for antifungal activity. While some derivatives showed no activity against certain strains of Candida, others displayed fungicidal activity against specific strains of Candida galibrata. This suggests a potential for developing selective antifungal agents .
Cytotoxicity Evaluation
Derivatives of 6-(Piperazin-1-YL)pyridin-3-amine have been evaluated for their cytotoxicity on human cells, such as HEK-293 (human embryonic kidney) cells. The results from these studies are crucial for assessing the safety profile of these compounds for further development as therapeutic agents .
Future Directions
properties
IUPAC Name |
6-piperazin-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEVPWUEDJNVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640512 |
Source
|
Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-YL)pyridin-3-amine | |
CAS RN |
119285-06-2 |
Source
|
Record name | 6-(Piperazin-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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